Head-to-Head Comparison: ST271 Exhibits Superior PLD Inhibitory Potency Over Genistein in Human Neutrophils
In a cross-study analysis using comparable human neutrophil models, ST271 demonstrates a quantifiable potency advantage over the widely used PTK inhibitor genistein. Under fMet-Leu-Phe (fMLP) stimulation, ST271 inhibits PLD activity with an IC50 of 6.7 μM [1], while genistein requires an IC50 of 12.2 μM to achieve the same effect [2]. This represents a 1.8-fold higher potency for ST271. The differentiation is even more pronounced under phorbol ester (PMA) stimulation, where ST271 does not directly inhibit PLD per se, whereas genistein shows a weak IC50 of 107 μM, highlighting ST271's distinct mechanism of action upstream at the receptor level [1].
| Evidence Dimension | Inhibition of PLD activity (fMLP/fMet-Leu-Phe stimulation) |
|---|---|
| Target Compound Data | IC50 = 6.7 μM |
| Comparator Or Baseline | Genistein: IC50 = 12.2 μM |
| Quantified Difference | ST271 is 1.8-fold more potent than genistein. |
| Conditions | Human neutrophils stimulated with fMet-Leu-Phe (fMLP). |
Why This Matters
For researchers needing robust inhibition of receptor-mediated PLD activation, ST271 achieves effective suppression at lower concentrations than genistein, reducing the risk of off-target effects associated with higher compound concentrations.
- [1] Uings IJ, Thompson NT, Randall RW, Spacey GD, Bonser RW, Hudson AT, Garland LG. Tyrosine phosphorylation is involved in receptor coupling to phospholipase D but not phospholipase C in the human neutrophil. Biochem J. 1992 Feb 1;281 (Pt 3):597-600. View Source
- [2] Differential Regulation of Neutrophil Phospholipase D Activity and Degranulation. Genistein inhibited PLD activity with an IC50 value of 12.2 μM in fMLP- and 107 μM in phorbol myristate acetate (PMA)-stimulated cells. View Source
